molecular formula C21H15NO5 B141163 5-(Aminomethyl)fluorescein CAS No. 138588-53-1

5-(Aminomethyl)fluorescein

Cat. No.: B141163
CAS No.: 138588-53-1
M. Wt: 361.3 g/mol
InChI Key: FKQRDXNGJULUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)fluorescein (5-AMF) is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It is a derivative of fluorescein, a commonly used fluorescent dye, and is known for its high quantum yield, photostability, and pH sensitivity. In

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)fluorescein involves the excitation of the dye by a light source, which causes it to emit fluorescence. The fluorescence emission is dependent on the pH of the environment, with a higher pH resulting in a higher fluorescence emission. This property of this compound has been exploited to study the pH of different cellular compartments.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various studies without affecting the viability or function of cells. However, it is important to note that the concentration of this compound used in experiments should be optimized to minimize any potential effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Aminomethyl)fluorescein in lab experiments is its high quantum yield and photostability, which allows for long-term imaging of cells and tissues. Additionally, this compound is pH-sensitive, which allows for the study of pH changes in different cellular compartments. However, one limitation of using this compound is its pH sensitivity, which can make it difficult to use in experiments where the pH needs to be controlled.

Future Directions

There are several future directions for the use of 5-(Aminomethyl)fluorescein in scientific research. One potential direction is the development of new derivatives of this compound with different pH sensitivities or spectral properties. Additionally, this compound could be used in combination with other fluorescent dyes to study multiple parameters simultaneously. Finally, this compound could be used in vivo to study pH changes in different tissues and organs.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It is pH-sensitive, photostable, and has been used to study various cellular processes. The synthesis method of this compound is well-established, and it has minimal biochemical and physiological effects on cells and tissues. While there are limitations to its use, there are several future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 5-(Aminomethyl)fluorescein involves the reaction of 5-carboxyfluorescein with formaldehyde and ammonium chloride. The resulting product is this compound, which can be purified using different methods such as column chromatography or recrystallization. The synthesis method of this compound is well-established and has been used in various studies.

Scientific Research Applications

5-(Aminomethyl)fluorescein has been widely used in scientific research due to its fluorescent properties. It has been used as a probe to study the pH of different cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. It has also been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and RNA localization. Additionally, this compound has been used to study the uptake and trafficking of nanoparticles in cells.

Properties

138588-53-1

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C21H15NO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10,22H2

InChI Key

FKQRDXNGJULUOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

138588-53-1

synonyms

5-(aminomethyl)fluorescein
5-AMFL

Origin of Product

United States

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